N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide is a synthetic organic compound with the molecular formula C21H19N3O2 It is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also features a naphthalen-1-ylmethyl group attached to the nitrogen atom of the indoline ring and two carboxamide groups at positions 1 and 2 of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of ortho-substituted anilines or through the annelation of a five-membered ring to an existing benzene ring.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the nitrogen atom of the indoline ring.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the indoline derivative with phosgene or other carbonylating agents, followed by the addition of ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: A related compound with a similar indoline core but different functional groups.
Naphthalene-1-carboxamide: A compound with a naphthalene core and a carboxamide group.
Uniqueness
N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide is unique due to the combination of its indoline core, naphthalen-1-ylmethyl group, and two carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-N-(naphthalen-1-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-20(25)19-12-15-7-2-4-11-18(15)24(19)21(26)23-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-11,19H,12-13H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLBVXIKIKXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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